

Spectroscopic data (NMR, IR) for Boc-L-Ala-OH

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Compound of Interest

Compound Name: *Boc-L-Ala-OH*

Cat. No.: *B558392*

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An In-depth Technical Guide to the Spectroscopic Data of **Boc-L-Ala-OH**

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-tert-butoxycarbonyl-L-alanine (**Boc-L-Ala-OH**). It is intended for researchers, scientists, and drug development professionals who utilize this compound in peptide synthesis and other applications. This document outlines key spectroscopic data, detailed experimental protocols for data acquisition, and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **Boc-L-Ala-OH**.

¹H NMR Data

The proton NMR spectrum of **Boc-L-Ala-OH** exhibits characteristic signals for the tert-butoxycarbonyl (Boc) protecting group and the alanine moiety.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Solvent
C(CH ₃) ₃ (Boc)	1.38 - 1.44	Singlet	9H	-	DMSO-d ₆ , CDCl ₃
CH ₃ (Ala)	~1.38	Doublet	3H	~7.2	CDCl ₃
α -CH (Ala)	~4.32	Multiplet/Quartet	1H	~7.2	CDCl ₃
NH	Variable	Broad Singlet	1H	-	CDCl ₃
COOH	Variable	Broad Singlet	1H	-	CDCl ₃

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum provides confirmation of the carbon framework of the molecule.

Assignment	Chemical Shift (δ) ppm (Approximate)	Solvent
CH ₃ (Ala)	~28	CDCl ₃
α -CH (Ala)	~50	CDCl ₃
C(CH ₃) ₃ (Boc)	~80	CDCl ₃
C=O (Boc)	~155	CDCl ₃
C=O (Carboxyl)	~176	CDCl ₃

Reference for approximate chemical shifts.[\[1\]](#)

IR Spectroscopy Data

The infrared spectrum shows characteristic absorption bands for the functional groups present in **Boc-L-Ala-OH**.

Wave Number (cm ⁻¹)	Assignment
~3300	N-H Stretch
~2980	C-H Stretch
~1710	C=O Stretch (Carboxylic Acid and Urethane)
~1520	N-H Bend
~1160	C-O Stretch

Reference for key IR peaks.[\[1\]](#)

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **Boc-L-Ala-OH**
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 300 or 400 MHz)[\[2\]](#)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Boc-L-Ala-OH** in 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:**

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune the probe for the respective nucleus (^1H or ^{13}C).
- ^1H NMR Data Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum using standard acquisition parameters.
 - Typically, a 30° or 45° pulse angle is used with a relaxation delay of 1-2 seconds.
 - The number of scans can range from 8 to 16 for a sufficiently concentrated sample.
- ^{13}C NMR Data Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is common.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

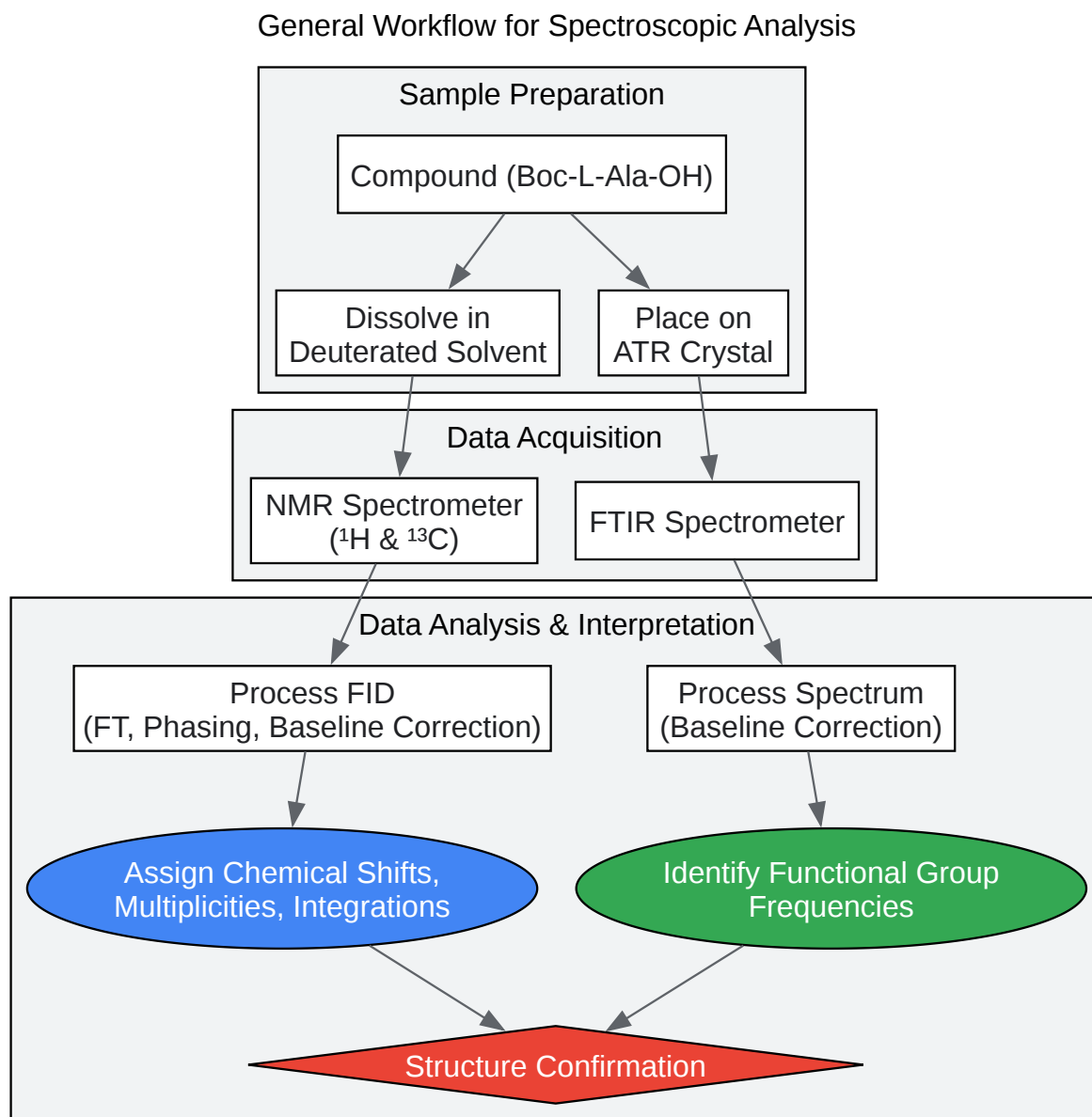
- **Boc-L-Ala-OH**
- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
- Potassium Bromide (KBr, IR grade) if preparing a pellet.

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **Boc-L-Ala-OH** powder onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and compare them to known functional group frequencies.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Boc-L-Ala-OH**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
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